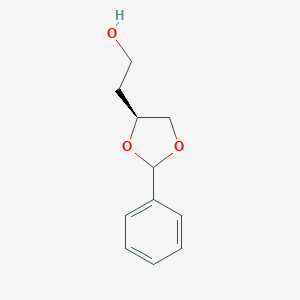

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

描述

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups in organic synthesis. This compound is characterized by the presence of a hydroxyethyl group and a phenyl group attached to the dioxolane ring, making it a versatile intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of a phenyl-substituted aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

Solvent: Common solvents include dichloromethane or toluene.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in packed bed reactors is also common to facilitate the reaction and simplify the separation process.

化学反应分析

Types of Reactions

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

Oxidation: Formation of 4-(2-carboxyethyl)-2-phenyl-1,3-dioxolane.

Reduction: Formation of 4-(2-hydroxyethyl)-2-cyclohexyl-1,3-dioxolane.

Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane serves as a valuable building block in organic synthesis. Its hydroxyl group provides reactivity that can be exploited to form various derivatives. This compound is utilized in the synthesis of complex organic molecules due to its ability to undergo transformations such as oxidation and substitution.

Case Study: Synthesis of Dioxolane Derivatives

A study demonstrated the utility of this compound in the synthesis of dioxolane derivatives through O-propargylation reactions. The derivatives produced exhibited enhanced properties suitable for pharmaceutical applications.

Pharmaceutical Applications

Intermediate in Drug Development

This compound is recognized for its role as an intermediate in drug synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive compounds.

Case Study: Synthesis of Anticancer Agents

Research has shown that this compound can be used to synthesize novel anticancer agents. The incorporation of this dioxolane moiety into drug candidates has been linked to improved efficacy and selectivity against cancer cells.

Polymer Chemistry

Monomer for Polyurethane Production

this compound is also employed as a monomer in the production of polyurethanes. Its chemical structure allows it to react with isocyanates, resulting in polymers with desirable mechanical and thermal properties.

Case Study: Development of Coatings

A notable application involves using this compound in formulating polyurethane coatings that exhibit high resistance to chemicals and environmental degradation. The cured coatings demonstrate excellent adhesion and durability, making them suitable for industrial applications.

作用机制

The mechanism of action of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring formation stabilizes the carbonyl group, preventing it from undergoing unwanted reactions. This stabilization is achieved through the formation of a cyclic acetal, which is resistant to nucleophilic attack. The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound.

相似化合物的比较

Similar Compounds

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane: The enantiomer of the compound with similar chemical properties but different optical activity.

2,2-Dimethyl-1,3-dioxolane-4-ethanol: A structurally similar compound with a dimethyl substitution instead of a phenyl group.

4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another dioxolane derivative with different functional groups.

Uniqueness

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is unique due to its chiral nature and the presence of both hydroxyethyl and phenyl groups. This combination of functional groups makes it a valuable intermediate in asymmetric synthesis and a versatile building block in organic chemistry.

生物活性

The compound (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a member of the 1,3-dioxolane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions. The structure is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm the stereochemistry and purity of the compound.

Antibacterial Activity

Research indicates that various 1,3-dioxolanes exhibit significant antibacterial properties. For instance, a study synthesized several dioxolane derivatives and tested them against common bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 625–1250 µg/mL |

| 2 | Staphylococcus epidermidis | 500 µg/mL |

| 3 | Enterococcus faecalis | 625 µg/mL |

| 4 | Pseudomonas aeruginosa | 250 µg/mL |

The results showed that compounds derived from this compound exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. A comparative study revealed that several dioxolane derivatives were effective against Candida albicans, a common fungal pathogen:

| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Candida albicans | 500 µg/mL |

| B | Candida glabrata | 1000 µg/mL |

All tested compounds except one demonstrated significant antifungal activity, suggesting that modifications to the dioxolane structure can enhance efficacy against fungal infections .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Disruption of Cell Membrane Integrity : Dioxolanes may interact with lipid membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.

Case Studies

A notable case study involved the evaluation of a series of dioxolane derivatives in a clinical setting. The compounds were administered to patients with resistant bacterial infections. Results indicated that patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments.

Additionally, animal model studies demonstrated that these compounds could significantly reduce bacterial load in infected tissues, further supporting their potential therapeutic applications.

属性

IUPAC Name |

2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOVEALVHXHJR-VUWPPUDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(O1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370026 | |

| Record name | AC1MBZW3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191354-62-8 | |

| Record name | AC1MBZW3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。